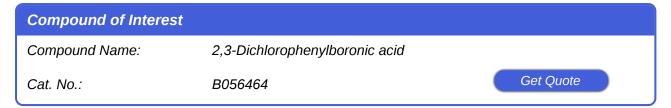


Technical Guide: 2,3-Dichlorophenylboronic Acid (CAS No. 151169-74-3)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds. This capability is crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Furthermore, recent studies have highlighted its role as a precursor for the development of potent enzyme inhibitors, making it a valuable scaffold for drug discovery programs. This guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of **2,3-Dichlorophenylboronic acid**.

Physicochemical and Safety Data

The key properties of **2,3-Dichlorophenylboronic acid** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.



Property	Value
CAS Number	151169-74-3
Molecular Formula	C ₆ H ₅ BCl ₂ O ₂
Molecular Weight	190.82 g/mol
Appearance	White to off-white or light yellow powder/crystals[1][2][3]
Melting Point	125 °C (decomposes)[4]
Purity (Typical)	≥97% (HPLC)[3]
InChI Key	TYIKXPOMOYDGCS-UHFFFAOYSA-N[2][3][4]
SMILES	OB(O)c1cccc(Cl)c1Cl[2][4]
Storage Conditions	Store at -20°C for long-term stability[1]
Safety Information	Personal Protective Equipment: Eyeshields, gloves, N95 dust mask[4]

Synthesis and Experimental Protocols Synthesis of 2,3-Dichlorophenylboronic Acid

The synthesis of **2,3-Dichlorophenylboronic acid** can be achieved via the formation of a Grignard reagent from 1-bromo-2,3-dichlorobenzene, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Experimental Protocol:

- Grignard Reagent Formation: To a dry three-necked flask under an argon atmosphere, add
 magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A
 solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF)
 is then added dropwise to the magnesium turnings. The reaction mixture is stirred and gently
 heated to maintain a steady reflux until the magnesium is consumed.
- Borylation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise,



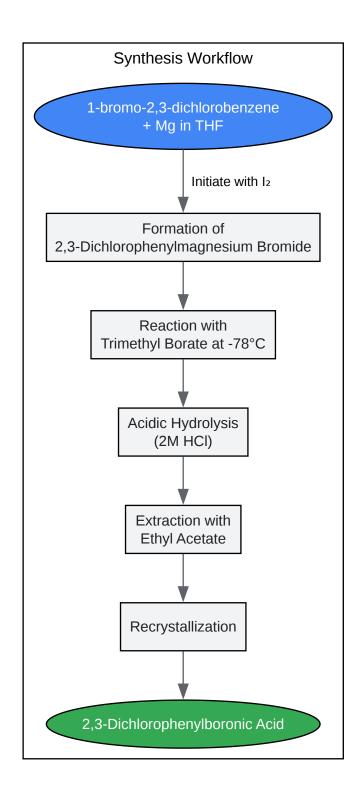




maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

- Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution becomes acidic (pH ~2). The mixture is then stirred for 1 hour at room temperature. The aqueous layer is extracted three times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous
 magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude
 product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl
 acetate) to yield 2,3-Dichlorophenylboronic acid as a white to off-white solid.





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Caption: Synthesis workflow for 2,3-Dichlorophenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling





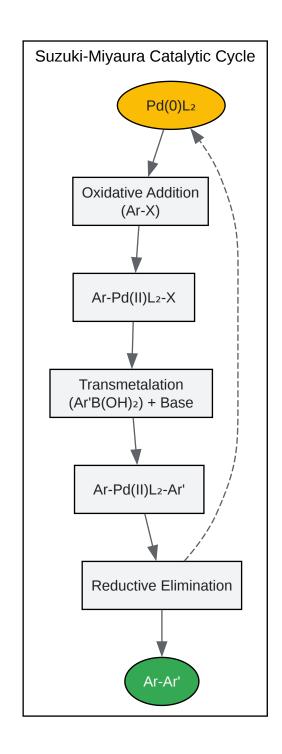


2,3-Dichlorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. A representative protocol for its use in the synthesis of a complex heterocyclic compound is provided below, based on a literature procedure.[4][5]

Experimental Protocol:

- Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a substituted brominated pyrrolotriazine, 1.0 equivalent), **2,3-Dichlorophenylboronic acid** (1.2 equivalents), and potassium phosphate (K₃PO₄, 2.0 equivalents).
- Solvent and Catalyst Addition: Add anhydrous dioxane as the solvent. Degas the mixture by bubbling argon through it for 15-20 minutes. To this mixture, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).
- Reaction Execution: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 10-12 hours.
- Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography
 (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the
 reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with
 water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. The crude product is then purified by flash column chromatography
 on silica gel to yield the desired biaryl product.





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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: SHP2 Inhibition

Foundational & Exploratory



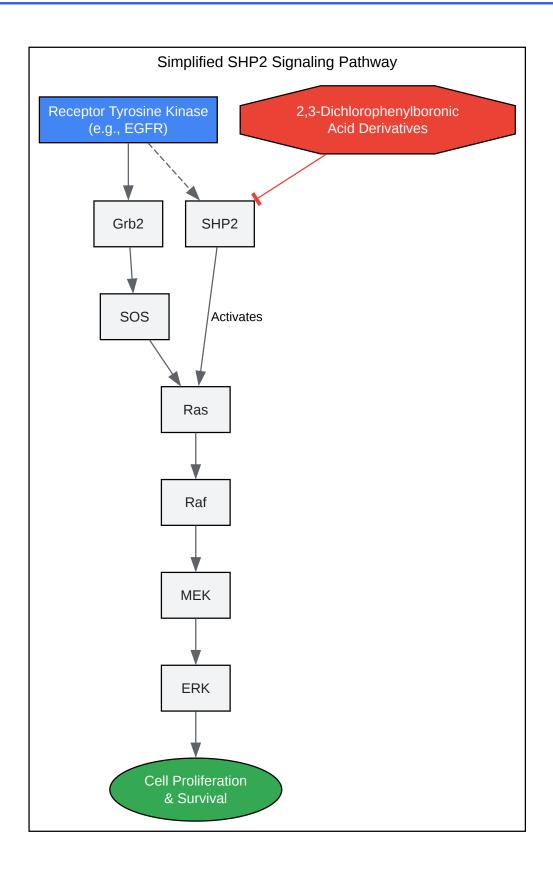


Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling protein that plays a role in various cellular processes, including proliferation and survival.[6] Hyperactivation of the SHP2 pathway is implicated in various cancers and developmental disorders.[5] Consequently, SHP2 has emerged as a significant target for therapeutic intervention.

2,3-Dichlorophenylboronic acid has been identified as a key building block for the synthesis of potent and selective allosteric inhibitors of SHP2.[5][7] While the compound itself is noted to inhibit SHP2 in vitro, its primary value lies in its incorporation into more complex molecules that exhibit high inhibitory activity.[7] For example, a potent SHP2 allosteric inhibitor, PB17-026-01, was synthesized using **2,3-Dichlorophenylboronic acid** as a key reactant in a Suzuki-Miyaura coupling step.[5] This derivative demonstrated an IC $_{50}$ value of 38.9 nM against SHP2, highlighting the importance of the 2,3-dichlorophenyl moiety for potent inhibition.[5]

The SHP2 protein is a key component of the RAS-MAPK signaling pathway. Its inhibition can block downstream signaling that promotes cell growth and survival, making it an attractive strategy for cancer therapy.





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Caption: Role of SHP2 in the RAS-MAPK pathway and the point of inhibition.



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